N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
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Overview
Description
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, also known as DPMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPMA has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting the activity of certain enzymes involved in the PI3K/Akt/mTOR pathway. This inhibition leads to a decrease in the production of certain proteins and other signaling molecules, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy. N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has also been found to have anti-inflammatory and anticancer properties, making it a promising tool for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is its specificity for the PI3K/Akt/mTOR pathway, which allows for targeted manipulation of this pathway in cells and tissues. However, N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can also have off-target effects on other signaling pathways, which can complicate interpretation of experimental results. Additionally, N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, including the development of new therapeutic agents based on its anti-inflammatory and anticancer properties. Additionally, further studies are needed to fully understand the mechanisms of action of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide and its effects on cellular processes. Finally, the development of new synthesis methods and modifications to the chemical structure of N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide could lead to the development of even more potent and specific compounds for use in scientific research.
Synthesis Methods
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method can vary depending on the specific application of the N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, but generally involves the use of organic solvents and specialized equipment.
Scientific Research Applications
N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme activity. N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has been found to be particularly useful in studies of the PI3K/Akt/mTOR pathway, which is involved in a wide range of cellular processes including cell growth and survival.
properties
IUPAC Name |
N-[2-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-5-13(19)17(6-2)9-12(18)14-8-11-7-10(3)15-16(11)4/h5,7H,1,6,8-9H2,2-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISVQKLUCNWHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC(=NN1C)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]carbamoyl}methyl)-N-ethylprop-2-enamide |
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